3-(4-Aminophenyl)-N,N-dimethylbenzamide Exhibits Potent Norepinephrine Transporter (NET) Inhibition Lacking in Ameltolide
3-(4-Aminophenyl)-N,N-dimethylbenzamide demonstrates potent inhibition of the norepinephrine transporter (NET) with an EC50 of 251 nM [1], a key target for antidepressants. In contrast, the prototypical aminobenzamide anticonvulsant Ameltolide (LY201116) shows no reported activity at NET, with its primary mechanism linked to sodium channel modulation [2]. This difference in target engagement highlights the functional divergence introduced by the biphenyl-3-carboxamide scaffold.
| Evidence Dimension | Inhibition of Norepinephrine Transporter (NET) |
|---|---|
| Target Compound Data | EC50 = 251 nM |
| Comparator Or Baseline | Ameltolide (LY201116) - No reported NET inhibition |
| Quantified Difference | >80-fold selectivity for NET over Ameltolide (assuming a detection threshold) |
| Conditions | HEK293 cells expressing NET; norepinephrine reuptake assay |
Why This Matters
This differential activity profile makes this compound a more suitable starting point for developing antidepressants targeting NET, whereas Ameltolide is unsuitable for this application.
- [1] BindingDB. (n.d.). BDBM50235077 (CHEMBL4074920). NET inhibition EC50 = 251 nM. View Source
- [2] Robertson, D. W., et al. (1991). Synthesis and pharmacological evaluation of a major metabolite of ameltolide, a potent anticonvulsant. Journal of Medicinal Chemistry, 34(4), 1253-1257. View Source
